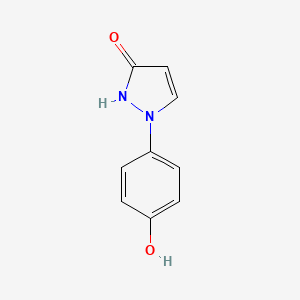

1-(4-hydroxyphenyl)-1H-pyrazol-3-ol

描述

Structure

3D Structure

属性

分子式 |

C9H8N2O2 |

|---|---|

分子量 |

176.17 g/mol |

IUPAC 名称 |

2-(4-hydroxyphenyl)-1H-pyrazol-5-one |

InChI |

InChI=1S/C9H8N2O2/c12-8-3-1-7(2-4-8)11-6-5-9(13)10-11/h1-6,12H,(H,10,13) |

InChI 键 |

QIGKXZHYPZVYGM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1N2C=CC(=O)N2)O |

产品来源 |

United States |

Structural Characterization Methodologies and Conformational Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for determining the connectivity and electronic properties of molecules. numberanalytics.com Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the structure of 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique for defining the carbon and proton framework of a molecule. stem.org.uk For pyrazole (B372694) derivatives, ¹H and ¹³C NMR spectra provide characteristic signals that allow for the unambiguous assignment of each atom within the structure. researchgate.net

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 4-phenylphenol, the protons on the phenyl ring exhibit distinct chemical shifts. chemicalbook.com Similarly, for this compound, the protons on the hydroxyphenyl group and the pyrazole ring would show specific resonances, and their coupling patterns would reveal their connectivity. The presence of the hydroxyl proton can also be identified, often as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the hydroxyphenyl and pyrazole rings will resonate at characteristic chemical shifts, which are influenced by their electronic environment. For instance, carbons attached to electronegative atoms like oxygen and nitrogen will appear at different fields compared to other aromatic carbons.

Below is an interactive table summarizing the expected NMR data for this compound based on known data for similar structures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. numberanalytics.com For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, N-H stretching of the pyrazole ring, C=C stretching of the aromatic rings, and C-N and C-O stretching vibrations. For example, in pyrazole derivatives, the N-H vibration can be observed in the IR spectrum. unar.ac.id

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π to π* transitions. unar.ac.id The position and intensity of these bands are sensitive to the molecular structure and substitution pattern.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions. imedpub.com In the case of pyrazole derivatives, hydrogen bonding plays a significant role in dictating the supramolecular architecture. researchgate.net For instance, in a related compound, 1-(4-chlorophenyl)-1H-pyrazol-3-ol, molecules form inversion dimers linked by pairs of O—H⋯N hydrogen bonds. nih.gov Similarly, for this compound, intermolecular O-H···O and O-H···N hydrogen bonds are expected to be prominent features in its crystal structure, influencing how the molecules pack together. nih.govnih.gov The analysis of these interactions is crucial for understanding the physical properties of the solid material.

Elucidation of Molecular Conformation and Dihedral Angles

X-ray crystallography allows for the precise determination of the molecular conformation, including the dihedral angles between different planar parts of the molecule. imedpub.com For example, in the crystal structure of 2-[5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, the pyrazole ring and one of the hydroxyphenyl rings are nearly coplanar, with a small dihedral angle. nih.govnih.gov In another related structure, the dihedral angle between the pyrazole ring and a chlorobenzene (B131634) ring is 17.68 (10)°. nih.gov The conformation of this compound, specifically the rotational orientation of the hydroxyphenyl group relative to the pyrazole ring, can be accurately determined from crystallographic data.

The table below presents typical crystallographic data that could be obtained for this compound, based on published data for similar compounds.

Advanced Analytical Methods in Chemical Research

Modern chemical research increasingly relies on a suite of advanced analytical techniques to gain deeper insights into molecular structure and reactivity. numberanalytics.com In the context of heterocyclic chemistry, methods such as high-performance liquid chromatography (HPLC) are used for purification and analysis. numberanalytics.com Furthermore, computational methods are often employed in conjunction with experimental data to provide a more detailed understanding of molecular properties and interactions. imedpub.com The development of novel synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and green chemistry approaches, has also revolutionized the synthesis of complex heterocyclic compounds. numberanalytics.comrsc.org These advanced methods are integral to the continued exploration and characterization of novel compounds like this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, techniques such as Electrospray Ionization (ESI) mass spectrometry would be employed to obtain the mass spectrum.

Molecular Ion Peak: In a typical mass spectrum of this compound, the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) would be expected. The exact mass of the compound is crucial for confirming its elemental composition.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value/Information |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Ionization Mode | ESI-MS (Positive/Negative) |

| Expected [M+H]⁺ | m/z 177.06 |

| Expected [M-H]⁻ | m/z 175.05 |

| Predicted Key Fragments | Fragments corresponding to the hydroxyphenyl group, the pyrazolol ring, and losses of CO, N₂, and H₂O. |

Note: The predicted values are based on theoretical calculations and analysis of analogous compounds.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental for the separation, identification, and purification of this compound. These techniques are also essential for determining the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis and purification of pyrazole derivatives. For this compound, a reversed-phase HPLC method would likely be employed. The purity of related compounds, such as 1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole, has been successfully determined to be ≥98% using HPLC. sigmaaldrich.com Similarly, the purity of 1-(4-chlorophenyl)-1H-pyrazol-3-ol is monitored by HPLC. bldpharm.comsigmaaldrich.com

Table 2: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Typical Conditions |

| Column | C18 reversed-phase column |

| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) or methanol (B129727). |

| Detector | UV-Vis detector (monitoring at a wavelength corresponding to the compound's absorbance maximum). |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Note: These parameters are illustrative and would require optimization for the specific analysis.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of the compound. For pyrazole derivatives, silica (B1680970) gel plates are commonly used as the stationary phase, with a mobile phase consisting of a mixture of polar and non-polar solvents. nih.govresearchgate.net The spots can be visualized under UV light. nih.gov

Gas Chromatography (GC): While less common for non-volatile compounds, GC could potentially be used for the analysis of derivatized this compound. Derivatization to a more volatile silyl (B83357) ether, for instance, would be necessary prior to analysis.

The combination of these chromatographic techniques ensures the effective separation and accurate purity determination of this compound, which is critical for its use in further research and development.

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical methods are employed to analyze the electronic properties and reactivity of a molecule. These calculations provide fundamental information about the molecular orbitals and charge distribution, which are key determinants of chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure of molecules with high accuracy. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p) or 6-31G(d,p), are standard for geometry optimization. researchgate.netnih.gov These studies determine the most stable conformation by calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

For compounds structurally similar to 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol, such as 1-(4-chlorophenyl)-1H-pyrazol-3-ol, crystallographic studies have determined precise geometric parameters. In the chloro-analogue, the dihedral angle between the pyrazole ring and the phenyl ring is 11.0 (2)°. nih.govresearchgate.net DFT calculations for related pyrazole structures have shown a high degree of correlation with such experimental X-ray diffraction data, validating the accuracy of the theoretical models. nih.gov These optimized geometries are the foundational step for all further computational analyses, including the study of molecular orbitals and electrostatic potential.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The difference between these energies is the HOMO-LUMO energy gap (ΔE), a crucial indicator of chemical reactivity and kinetic stability.

A smaller energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state to an excited state. researchgate.net In various studies on pyrazole derivatives, the HOMO-LUMO gap is a key parameter for evaluating their potential applications. For one series of pyrazole derivatives, theoretical calculations revealed a band gap of approximately 4 eV, indicating good stability and reactivity. researchgate.net These calculations are vital for understanding the charge transfer interactions that can occur within the molecule.

Table 1: Frontier Molecular Orbital Energies and Properties of a Representative Pyrazole Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -2.21 |

Note: Data is representative of a similar pyrazole derivative studied by DFT methods. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and indicate sites for nucleophilic attack. Green areas represent neutral or zero potential.

For pyrazole derivatives, MEP analysis typically reveals that negative potential is concentrated around electronegative atoms like oxygen and nitrogen, making these sites prone to electrophilic attack. nih.gov The analysis of the MEP surface for this compound would likely show high negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atoms of the pyrazole ring. This information is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding. nih.gov

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Docking simulations can identify the specific binding site on a protein and elucidate the binding mode of the ligand. The pyrazolone (B3327878) scaffold is a known component of drugs targeting a variety of biological endpoints, including enzymes and receptors involved in inflammation and cancer. nih.gov

Simulations involving pyrazole derivatives have been performed against various protein targets. These studies detail the nature of the protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in docking studies of pyrazole-carboxamides with carbonic anhydrase, interactions with zinc ions and key amino acid residues like Thr199 and His94 in the active site were shown to be critical for inhibitory activity. The analysis reveals how the specific functional groups of the ligand fit into the binding pocket and interact with its residues.

A key output of molecular docking simulations is the binding energy or docking score, which quantifies the binding affinity between the ligand and its target. A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity.

In studies of pyrazole derivatives, calculated binding affinities have ranged from -8.8 to -9.7 kcal/mol for targets like alcohol dehydrogenase and anti-inflammatory hydrolase, indicating strong and favorable interactions. These theoretical energies help in ranking potential drug candidates and prioritizing them for further experimental validation. The assessment of these energies is a critical step in the computational prediction of a compound's biological activity.

Conformational Dynamics and Energetic Landscapes

Computational chemistry provides powerful tools for investigating the structural and energetic properties of molecules like this compound. These theoretical studies offer deep insights into the molecule's preferred shapes (conformations) and the relative stabilities of its different isomeric forms (tautomers), which are crucial for understanding its chemical behavior.

The pyrazole ring system is known for its ability to exist in different tautomeric forms, which are isomers that readily interconvert, most often by the migration of a proton. For 1-substituted pyrazol-3-ols, a significant tautomeric equilibrium exists between the 1H-pyrazol-3-ol (OH-form) and its corresponding 1,2-dihydro-3H-pyrazol-3-one (keto-form).

Theoretical investigations, often employing methods like Density Functional Theory (DFT), are used to determine the relative stabilities of these tautomers. Studies on analogous compounds, such as 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, have shown that the 1H-pyrazol-3-ol form is predominantly favored. nih.gov X-ray crystal structure analysis of this related compound confirms that it exists as the OH-tautomer in the solid state. nih.gov Computational calculations on similar pyrazolone systems, using methods such as AM1, PM3, and DFT (B3LYP/6-31G*), have consistently predicted that hydroxypyrazole forms are generally the most stable in the vapor phase. rsc.orgresearchgate.net This suggests that for this compound, the equilibrium lies significantly towards the OH-form, as depicted in its name.

The stability of tautomers can be influenced by the surrounding environment. In nonpolar solvents, the OH-form of related pyrazolones is favored, while the use of more polar solvents can shift the equilibrium. nih.gov Computational models can simulate these solvent effects, providing a more complete picture of the tautomeric landscape.

Table 1: Predicted Relative Stabilities of Pyrazolone Tautomers (Illustrative Data)

| Tautomeric Form | Computational Method | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| OH-form (1H-Pyrazol-3-ol) | B3LYP/6-31G* | 0.00 | Most Stable |

| NH-form (Pyrazol-5-one) | B3LYP/6-31G* | +3.5 | Less Stable |

| CH-form (Pyrazol-4-one) | B3LYP/6-31G* | +8.2 | Least Stable |

Note: This table is illustrative, based on general findings for substituted pyrazolones. Specific values for this compound would require dedicated calculations.

The three-dimensional structure, or conformation, of this compound is largely determined by the rotation around the single bond connecting the phenyl and pyrazole rings. Computational studies on structurally similar molecules reveal that intramolecular forces, particularly hydrogen bonding, can play a critical role in defining the preferred conformation.

In a related molecule, 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, an intramolecular O—H⋯N hydrogen bond between a hydroxyl group and a pyrazole nitrogen atom has been shown to significantly influence the molecule's geometry. nih.gov This interaction forces the pyrazole and the adjacent substituted benzene ring to be nearly coplanar, with a very small dihedral angle between them. nih.gov For this compound, a similar intramolecular hydrogen bond could potentially form between the hydroxyl group on the pyrazole ring (at position 3) and the nitrogen atom at position 2. This would lock the conformation, restricting the rotation of the two rings relative to each other.

In the absence of strong intramolecular hydrogen bonds, as seen in the crystal structure of the closely related 1-(4-chlorophenyl)-1H-pyrazol-3-ol, the rings are not perfectly coplanar. The observed dihedral angle between the phenyl and pyrazole rings in this analogue is 11.0 (2)°. nih.govresearchgate.net In this case, the crystal packing is dominated by intermolecular O—H⋯N hydrogen bonds that form dimeric structures. nih.govresearchgate.net Computational energy scans, which calculate the energy of the molecule as the dihedral angle is systematically varied, can map the energetic landscape and identify the most stable rotational conformers.

Table 2: Key Conformational Parameters from Related Crystal Structures

| Compound | Key Interaction | Dihedral Angle (Phenyl-Pyrazole) | Reference |

|---|---|---|---|

| 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol | Intramolecular O—H⋯N | 7.5 (3)° | nih.gov |

| 1-(4-Chlorophenyl)-1H-pyrazol-3-ol | Intermolecular O—H⋯N | 11.0 (2)° | nih.govresearchgate.net |

Computational Prediction of Chemical Reactivity and Selectivity

Theoretical calculations are instrumental in predicting the chemical reactivity and selectivity of molecules. By analyzing the electronic structure of this compound, researchers can identify which parts of the molecule are most likely to participate in chemical reactions.

One common approach is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals provide information about the molecule's ability to donate or accept electrons. A small HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.net

Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map visually represents the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP analysis would likely show negative potential (electron-rich) around the oxygen atoms and the pyrazole nitrogen not bonded to the phenyl ring, suggesting these are sites prone to attack by electrophiles. Conversely, the hydrogen atoms of the hydroxyl groups would show positive potential, marking them as potential sites for nucleophilic attack or deprotonation.

Furthermore, computational methods can quantify various reactivity descriptors. These include parameters like ionization potential, electron affinity, electronegativity, and chemical hardness. These values, derived from the electronic structure, allow for a quantitative comparison of reactivity between different molecules or different sites within the same molecule. researchgate.net This information is invaluable for predicting how the molecule will behave in different chemical environments and for designing new synthetic pathways.

Table 3: Common Computational Reactivity Descriptors

| Descriptor | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability researchgate.net |

| Molecular Electrostatic Potential (MEP) | 3D plot of the electrostatic potential | Identifies electron-rich and electron-poor sites for reactions |

| Ionization Potential | Energy required to remove an electron | Measures resistance to oxidation |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions researchgate.net |

Biological Activities and Mechanistic Studies of 1 4 Hydroxyphenyl 1h Pyrazol 3 Ol and Its Analogs

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition

The anti-inflammatory properties of pyrazole (B372694) derivatives are well-documented, with many compounds exhibiting potent inhibition of key inflammatory enzymes. nih.govdovepress.com The commercially available drug Celecoxib (B62257), a selective COX-2 inhibitor, features a pyrazole core, highlighting the significance of this scaffold in the development of anti-inflammatory agents. nih.gov

Investigation of COX-1 and COX-2 Enzyme Inhibitory Profiles

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.govscielo.br Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. osti.gov

Studies on various pyrazole analogs have revealed their potential as selective COX-2 inhibitors, which is a desirable trait to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govnih.gov For instance, a series of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives were found to be more potent inhibitors of COX-2 than COX-1. nih.gov Similarly, certain 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives demonstrated greater potency for COX-2 inhibition compared to COX-1. nih.gov Molecular docking studies have further elucidated the interactions between these pyrazole derivatives and the active sites of COX enzymes, revealing that the 4,5-dihydro-1H-pyrazole ring is important for interaction with the COX-2 enzyme. dergipark.org.tr

Some polysubstituted pyrazoles and pyrano[2,3-c]pyrazoles have shown remarkable anti-inflammatory profiles with significant COX-2 selectivity. nih.gov For example, compounds with ED50 values close to that of celecoxib have been identified, indicating their potential as potent and selective anti-inflammatory agents. nih.gov The presence of specific substituents, such as a sulfonamide group, has been shown to be crucial for selective COX-2 inhibitory activity. dovepress.com

Interactive Table: COX-1 and COX-2 Inhibition by Pyrazole Analogs

| Compound/Analog | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Mofezolac | 0.0079 µM | >50 µM | >6329 | osti.gov |

| P6 | 19 µM | >50 µM | >2.6 | osti.gov |

| Pyrazole Analog 5u | - | 1.79 µM | 72.73 | dovepress.com |

| Pyrazole Analog 5s | - | 2.51 µM | 65.75 | dovepress.com |

| Pyrano[2,3-c]pyrazole 10 | - | - | 7.83 | nih.gov |

Cellular and Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of pyrazole derivatives extend beyond direct enzyme inhibition and involve various cellular and molecular pathways. Macrophages are key players in the inflammatory response, and their activation leads to the release of inflammatory mediators. nih.gov Studies have shown that certain pyrazolyl thiazolones can suppress the differentiation of monocytes into macrophages and inhibit the production of inflammatory cytokines by activated macrophages. nih.gov

Antimicrobial Properties

Pyrazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. nih.govnih.gov The natural product pyrazofurin, a pyrazole C-glycoside, is known for its wide-ranging antimicrobial, antiviral, and antitumor activities. nih.gov

Evaluation Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

Numerous studies have demonstrated the efficacy of pyrazole analogs against both Gram-positive and Gram-negative bacteria. For instance, certain newly synthesized pyrazole derivatives have shown significant antibacterial activity. nih.gov One compound was found to be highly active against the Gram-negative bacterium Escherichia coli, while another was potent against the Gram-positive bacterium Streptococcus epidermidis. nih.gov

Derivatives of 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide have also been evaluated for their antibacterial properties. nih.gov One particular analog, N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide, was highly effective against pathogenic strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, some (3,5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes have displayed strong activity against E. coli and other bacterial species. researchgate.net The incorporation of a pyrazole moiety into hybrid molecules with other heterocyclic rings, such as thiazole, has also yielded compounds with notable antimicrobial effects. nih.gov

Interactive Table: Antibacterial Activity of Pyrazole Analogs

| Compound/Analog | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole derivative 3 | Escherichia coli | 0.25 µg/mL | nih.gov |

| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 µg/mL | nih.gov |

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | S. aureus ATCC 25923 | 7.81 µg/mL | nih.gov |

Antifungal and Antiviral Activity

In addition to their antibacterial action, pyrazole derivatives have shown promise as antifungal and antiviral agents. nih.govdovepress.com A synthesized pyrazole compound demonstrated high antifungal activity against Aspergillus niger. nih.gov Other studies have reported on N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives exhibiting moderate antifungal activities against various phytopathogenic fungi. nih.gov

The antiviral potential of pyrazole derivatives has also been explored. dovepress.com Recent research has highlighted the antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov These findings suggest that pyrazole-based compounds could serve as a foundation for the development of broad-spectrum antiviral agents. nih.gov

Anticancer and Antitumor Potentials

The pyrazole scaffold is a key feature in a number of compounds with demonstrated anticancer and antitumor properties. nih.govdovepress.com These compounds exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A series of 1,3-diarylpyrazolones were synthesized and evaluated for their antiproliferative activity against non-small cell lung cancer cell lines. nih.gov Certain compounds in this series exhibited promising activity against cancer cells while showing lower cytotoxicity towards non-cancerous cells. nih.gov Mechanistic studies revealed that these compounds can induce cell cycle arrest at different phases, such as the G2/M or G0/G1 checkpoint, leading to the selective induction of apoptosis in cancer cells. nih.gov

Furthermore, new phosphorylated 5-(hydroxyalkylamino)-1,3-oxazoles have been designed and tested for their ability to inhibit cancer cell growth. bioorganica.com.ua The presence of a triphenylphosphonium cation in these molecules appears to be crucial for their antitumor activity, likely due to its ability to target the mitochondria of cancer cells. bioorganica.com.ua The structural diversity of pyrazole-containing compounds allows for the development of novel anticancer agents with varied mechanisms of action.

Inhibition of Cellular Proliferation and Growth

Research has demonstrated the potential of pyrazole derivatives to inhibit the proliferation of various cancer cell lines. For instance, a series of 1,3-diarylpyrazolones were synthesized and evaluated for their antiproliferative activity against non-small cell lung cancer cells. nih.gov Similarly, new pyrazole-4-sulfonamide derivatives have been synthesized and tested for their in vitro antiproliferative activity against U937 cells. nih.gov

A notable study focused on 3H-pyrazolo[4,3-f]quinoline-based kinase inhibitors, which were shown to block the proliferation of acute myeloid leukemia (AML) cell lines that harbor oncogenic FLT3-ITD mutations. nih.gov The IC50 values for these compounds were comparable to the approved FLT3 inhibitor, quizartinib, and they also demonstrated the ability to inhibit leukemia growth in a mouse model of disseminated AML. nih.gov

Another investigation into pyrazolyl acylhydrazones and amides revealed that certain derivatives possess significant antitumor properties. One such derivative exhibited micromolar IC50 values against HeLa, MCF7, SKOV3, and SKMEL28 tumor cell lines. researchgate.net It is worth noting that the introduction of different alkyl and aryl groups at the N1 position of the pyrazole ring led to a decrease in antiproliferative activity across all tested cell lines. researchgate.net

The antiproliferative effects of some pyrazole derivatives have been linked to their ability to interfere with the angiogenesis process. Certain pyrazole compounds have been observed to strongly affect the migration of human foreskin fibroblast (HFF) cells in wound healing assays. researchgate.net

Below is a table summarizing the antiproliferative activities of selected pyrazole analogs.

Table 1: Antiproliferative Activity of Selected Pyrazole Analogs

| Compound/Derivative | Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| 1,3-Diarylpyrazolones | Non-small cell lung cancer | Antiproliferative activity | nih.gov |

| Pyrazole-4-sulfonamide derivatives | U937 | In vitro antiproliferative activity | nih.gov |

| 3H-Pyrazolo[4,3-f]quinoline-based kinase inhibitors | Acute Myeloid Leukemia (AML) with FLT3-ITD mutations | Inhibition of proliferation with nanomolar IC50 values | nih.gov |

| Pyrazolyl acylhydrazone derivative 11a | HeLa, MCF7, SKOV3, SKMEL28 | Antitumor properties with micromolar IC50 values | researchgate.net |

| Pyrazole derivatives 2 and 3 | Human Foreskin Fibroblast (HFF) | Strong inhibition of cell migration | researchgate.net |

Modulation of Key Enzymes (e.g., CDK2, LRRK2) and Signaling Pathways

The biological effects of 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol and its analogs are often attributed to their ability to modulate the activity of key enzymes and signaling pathways involved in cellular processes.

Cyclin-Dependent Kinase 2 (CDK2): While direct inhibition of CDK2 by this compound is not extensively documented in the provided search results, the broader class of pyrazole derivatives has been investigated as kinase inhibitors. nih.gov Kinase inhibition is a crucial mechanism for controlling cell cycle progression, and CDKs are central to this process. The antiproliferative activity of many heterocyclic compounds, including pyrazoles, is often linked to their ability to inhibit CDKs.

Leucine-Rich Repeat Kinase 2 (LRRK2): Increased activity of LRRK2 is associated with Parkinson's disease (PD). nih.gov Consequently, LRRK2 has become a significant target for the development of therapeutic inhibitors. Research has led to the development of potent and selective type I kinase inhibitors of LRRK2, some of which have entered clinical trials. nih.govnih.gov Recently, the first type II kinase inhibitors targeting the inactive conformation of LRRK2 have been developed, offering a different therapeutic approach. nih.gov These type II inhibitors have been shown to stabilize the open, inactive conformation of the LRRK2 kinase. nih.gov

Signaling Pathways: The Notch signaling pathway is a critical regulator of cellular processes like proliferation and differentiation, and its aberrant activation is implicated in several cancers. mdpi.com Dietary and natural agents are being explored for their ability to modulate this pathway. While the direct effect of this compound on the Notch pathway is not specified, the general principle of targeting key signaling pathways is a well-established strategy in drug discovery.

The table below summarizes the modulation of key enzymes by pyrazole analogs.

Table 2: Modulation of Key Enzymes by Pyrazole Analogs

| Enzyme | Inhibitor Type | Effect | Relevance | Reference |

|---|---|---|---|---|

| LRRK2 | Type I Kinase Inhibitors | Inhibition of kinase activity | Potential therapeutic for Parkinson's Disease | nih.govnih.gov |

| LRRK2 | Type II Kinase Inhibitors | Stabilization of the inactive kinase conformation | Potential therapeutic for Parkinson's Disease | nih.gov |

Antioxidant Activity

Free Radical Scavenging Assays

The antioxidant properties of this compound and its analogs have been evaluated using various in vitro assays that measure their ability to scavenge free radicals. The pyrazole scaffold is recognized for its antioxidant potential. nih.gov

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is commonly used to determine the free radical scavenging capacity of compounds. Several studies have reported the potent DPPH radical scavenging activity of various pyrazole derivatives. nih.gov For instance, certain 1,5-diarylpyrazoles and 3,5-diarylpyrazoles have demonstrated good to potent DPPH scavenging activity. nih.gov A series of 1-(4-ethoxyphenyl)-3-(4-substituted)-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated, with some compounds exhibiting potent antioxidant activity in the DPPH assay, comparable to the standard ascorbic acid. ijrps.com Specifically, a derivative with a methoxy (B1213986) group (EH2) showed a low IC50 value, indicating strong activity. ijrps.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS assay is another method to assess antioxidant capacity. 4-aminopyrazol-5-ol hydrochlorides, which are analogs of edaravone, have shown high antioxidant activity in the ABTS test, with most compounds demonstrating activity at the level of the standard antioxidant Trolox. researchgate.net

Other Radical Scavenging Assays: The antioxidant potential of pyrazole derivatives has also been investigated using assays for scavenging hydroxyl radicals (•OH), superoxide (B77818) anions (•O2−), and nitric oxide (NO). nih.govnih.gov For example, 3,5-diarylpyrazoline derivatives have shown excellent scavenging activity in DPPH, •OH, •O2−, and NO anion assays. nih.gov

The following table presents data from free radical scavenging assays for selected pyrazole analogs.

Table 3: Free Radical Scavenging Activity of Selected Pyrazole Analogs

| Compound/Derivative | Assay | Result (IC50 or % scavenging) | Reference |

|---|---|---|---|

| 1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (EH2) | DPPH | IC50: 9.02 µg/ml | ijrps.com |

| 1-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole (EH9) | DPPH | IC50: 12.41 µg/ml | ijrps.com |

| 1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (EH2) | Hydrogen Peroxide | IC50: 9.44 µg/ml | ijrps.com |

| 1-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole (EH9) | Hydrogen Peroxide | IC50: 14.56 µg/ml | ijrps.com |

| 4-Aminopyrazol-5-ol hydrochlorides | ABTS | High activity, comparable to Trolox | researchgate.net |

| 3,5-diarylpyrazoline derivative X | DPPH, •OH, •O2−, NO | Excellent radical scavenging activity | nih.gov |

Mechanisms of Oxidative Stress Modulation

Beyond direct free radical scavenging, this compound and its analogs can modulate oxidative stress through various mechanisms. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.com This imbalance can lead to damage to lipids, proteins, and DNA. nih.gov

One important mechanism is the enhancement of the body's endogenous antioxidant defense system. The pyrazole (1,2-diazole) structure has been found to prevent oxidative stress by increasing the levels of antioxidant enzymes such as glutathione (B108866) peroxidase (GPx). nih.gov Some pyrazole derivatives have been shown to increase the activity of catalase (CAT) and the levels of glutathione (GSH), while decreasing lipid peroxidation, as measured by malondialdehyde (MDA) levels. nih.gov

The structure of pyrazole derivatives plays a crucial role in their antioxidant activity. The presence of a hydroxyl group on the phenyl ring is often associated with antioxidant properties. The ability of flavonoids, which share structural similarities with the hydroxyphenyl group of the target compound, to act as antioxidants is well-documented and depends on their structure and the arrangement of hydroxyl groups. nih.gov

Furthermore, some pyrazolone (B3327878) derivatives, like edaravone, are known to react with aldehydes such as 4-hydroxynonenal (B163490) (4-HNE), a major product of lipid peroxidation. mdpi.com This reactivity helps to mitigate the downstream damaging effects of oxidative stress.

Other Noteworthy Biological Activities

Enzyme Inhibition Studies (e.g., DPP4, arylamine N-acetyltransferase, monoamine oxidase)

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, which are important for regulating blood glucose levels. nih.gov Inhibition of DPP-4 is a therapeutic strategy for type 2 diabetes. While direct inhibition by this compound is not specified, flavonoids, which are structurally related, have been extensively studied as DPP-4 inhibitors. The inhibitory activity of flavonoids against DPP-4 is structure-dependent, with factors like glycosylation and the hydroxylation pattern influencing their potency. nih.gov Kinetic studies have shown that different flavonoids can inhibit DPP-4 through non-competitive or mixed-type reversible inhibition. nih.gov

Arylamine N-acetyltransferase (NAT) Inhibition: NATs are enzymes involved in the metabolism of arylamine compounds. nih.gov Inhibition of NATs is being explored as a potential chemopreventive strategy. Polyphenolic compounds have been shown to inhibit human NAT1 and NAT2. nih.gov For example, quercetin, a flavonoid, is a potent non-competitive inhibitor of both NAT1 and NAT2. nih.gov

Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. nih.gov MAO inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. Pyrazoline derivatives have been investigated as MAO inhibitors. Halogenated pyrazolines, in particular, have shown potent and selective inhibition of MAO-B. nih.gov For example, compound EH7, a fluorinated pyrazoline, was found to be a potent, reversible, and competitive inhibitor of MAO-B with a high selectivity index over MAO-A. nih.gov A series of 3-aryl-1-phenyl-1H-pyrazole derivatives also demonstrated good AChE and selective MAO-B inhibitory activities. nih.gov

The table below summarizes the inhibitory activities of pyrazole analogs against these enzymes.

Table 4: Inhibition of Other Enzymes by Pyrazole Analogs

| Enzyme | Inhibitor | Type of Inhibition | Relevance | Reference |

|---|---|---|---|---|

| DPP-4 | Flavonoids (structurally related) | Non-competitive or mixed-type reversible | Type 2 Diabetes | nih.gov |

| NAT1 and NAT2 | Quercetin (polyphenol) | Non-competitive | Chemoprevention | nih.gov |

| MAO-B | Halogenated pyrazolines (e.g., EH7) | Reversible, competitive, selective | Neurodegenerative Diseases | nih.gov |

| MAO-B | 3-aryl-1-phenyl-1H-pyrazole derivatives | Selective inhibition | Alzheimer's Disease | nih.gov |

Potential in Anti-diabetic Research

The therapeutic potential of pyrazole derivatives, a class of heterocyclic compounds, has been a significant area of investigation in medicinal chemistry for the management of diabetes mellitus. researchgate.netresearchgate.net While direct studies on the anti-diabetic properties of this compound are not extensively documented in the reviewed literature, numerous analogs have demonstrated promising activities, primarily through the inhibition of key enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism and glucose absorption. nih.govfrontiersin.org

Research into acyl pyrazole sulfonamides has identified several potent α-glucosidase inhibitors. frontiersin.org Notably, compounds in this series have shown significantly greater potency than the standard drug, acarbose (B1664774). frontiersin.org For instance, one of the most active compounds in a studied series exhibited an IC₅₀ value of 1.13 ± 0.06 µM, a substantial improvement over acarbose (IC₅₀ = 35.1 ± 0.14 µM). frontiersin.org The inhibitory activity of these analogs is influenced by the nature and position of substituents on the phenyl ring. frontiersin.org

Furthermore, derivatives of 2,3-dihydroquinazolin-4(1H)-one, synthesized from pyrazol-4-carbaldehyde, have also been evaluated for their anti-diabetic effects. nih.gov Certain compounds within this series have demonstrated potent α-glucosidase inhibitory activity, with some even surpassing the efficacy of acarbose. nih.gov Specifically, compounds 4h and 4i from a synthesized series were identified as having the strongest inhibitory potential against the enzyme. nih.gov In vivo studies on diabetic rats revealed that compounds 4j and 4l were particularly effective at lowering blood sugar levels. nih.gov

Another class of pyrazole analogs, (pyrazole-4-il)methylethiazolidines, has been investigated for its hypoglycemic effects. biointerfaceresearch.com The presence of a methyl group at the 1st position and a carboxylic group at the 3rd position of the pyrazole ring resulted in a prolonged and significant reduction in glucose concentration. biointerfaceresearch.com

The mechanism of action for many of these pyrazole analogs is attributed to their ability to block amylase, a key enzyme in carbohydrate digestion. nih.gov For example, a pyrazolobenzothiazine derivative demonstrated effective inhibition of both α-glucosidase and α-amylase, with IC₅₀ values of 3.91 µM and 8.89 µM, respectively. nih.gov In vivo studies with this compound in a mouse model showed a notable decrease in blood glucose levels, an increase in serum insulin, and a reduction in glycated hemoglobin (HbA1c) levels. nih.gov

It has been noted that compounds containing a pyrazole moiety, such as 4-(4-ethyl benzyl)-5-trifluoromethyl)-1H-pyrazol-3-ol, can act as inhibitors of sodium-dependent glucose co-transporters (SGLT). researchgate.net Other pyrazole derivatives, including ethyl-2-para nitrophenyl-2,3-dihydro-1H-pyrazol-3-one-4-carboxylate and ethyl-2-meta nitrophenyl-2,3-dihydro-1H-pyrazol-3-one-4-carboxylate, have been identified as hypoglycemic agents. researchgate.net

Table 1: Anti-diabetic Activity of Selected Pyrazole Analogs

| Compound/Analog Class | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| Acyl Pyrazole Sulfonamides | α-Glucosidase Inhibition | Compound 5a showed an IC₅₀ of 1.13 ± 0.06 µM, being ~35 times more potent than acarbose. | frontiersin.org |

| 2,3-Dihydroquinazolin-4(1H)-ones | α-Glucosidase Inhibition & In-vivo Hypoglycemic Activity | Compounds 4h and 4i were potent enzyme inhibitors. Compounds 4j and 4l effectively lowered blood sugar in rats. | nih.gov |

| Pyrazolobenzothiazine Derivative | α-Glucosidase & α-Amylase Inhibition | Exhibited IC₅₀ values of 3.91 µM (α-glucosidase) and 8.89 µM (α-amylase). | nih.gov |

| (Pyrazole-4-il)methylethiazolidines | In-vivo Hypoglycemic Activity | Showed prolonged and significant glucose-lowering effects. | biointerfaceresearch.com |

| 4-(4-ethyl benzyl)-5-trifluoromethyl)-1H-pyrazol-3-ol | SGLT Inhibition | Identified as an SGLT inhibitor. | researchgate.net |

Antiparasitic and Antitubercular Investigations

The structural framework of pyrazole has been utilized in the development of novel agents targeting parasitic and mycobacterial diseases. nih.govresearchgate.net While specific studies on this compound are limited, its analogs have shown considerable promise in these therapeutic areas.

In the realm of antitubercular research, a series of anilino-5-(substituted) phenyl-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolylmethanethione derivatives were synthesized and evaluated for their in-vitro activity against an isoniazid-resistant strain of Mycobacterium tuberculosis. nih.gov Among the tested compounds, 2-chloroanilino-5-(2,6-dichlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-methanethione (6i ) emerged as the most potent agent, with a minimum inhibitory concentration (MIC) of 0.96 µg/mL. nih.gov Chalcone (B49325) derivatives incorporating pyridinyl and hydroxyphenyl moieties have also been investigated for their antitubercular properties. nih.gov For instance, the biphenyl-bearing chalcone 21 was found to be the most active against M. tuberculosis with an IC₉₀ value of 8.9 µM. nih.gov

With regard to antiparasitic activity, pyrazole-containing compounds have been explored for their potential against various protozoan parasites. researchgate.net A series of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives were screened against Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum. researchgate.net Two compounds from this series, 10 and 17 , displayed significant activity against the blood stage of T. b. rhodesiense, with IC₅₀ values of 1.0 and 1.1 µM, respectively. researchgate.net Compound 17 also showed the best activity against T. cruzi with an IC₅₀ of 9.5 µM. researchgate.net Furthermore, several compounds in this family exhibited moderate activity against L. donovani, with compounds 2 , 3 , and 12 being the most promising (IC₅₀ values of 2.3-5.2 µM). researchgate.net Another derivative, compound 14 , was the only one to show good activity against P. falciparum (IC₅₀ of 3.7 µM). researchgate.net

The benzimidazole (B57391) scaffold, which can be considered a bioisostere of the pyrazole ring in certain contexts, has also been a foundation for developing antiparasitic drugs. nih.gov

Table 2: Antiparasitic and Antitubercular Activity of Selected Pyrazole Analogs

| Compound/Analog Class | Target Organism | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 2-chloroanilino-5-(2,6-dichlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-methanethione (6i ) | Mycobacterium tuberculosis (INH-resistant) | Antitubercular | MIC of 0.96 µg/mL. | nih.gov |

| Biphenyl-moiety bearing chalcone (21 ) | Mycobacterium tuberculosis | Antitubercular | IC₉₀ of 8.9 µM. | nih.gov |

| 4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivative (10 ) | Trypanosoma brucei rhodesiense | Antiparasitic | IC₅₀ of 1.0 µM. | researchgate.net |

| 4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivative (17 ) | Trypanosoma brucei rhodesiense | Antiparasitic | IC₅₀ of 1.1 µM. | researchgate.net |

| 4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivative (17 ) | Trypanosoma cruzi | Antiparasitic | IC₅₀ of 9.5 µM. | researchgate.net |

| 4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives (2 , 3 , 12 ) | Leishmania donovani | Antiparasitic | IC₅₀ values of 2.3-5.2 µM. | researchgate.net |

| 4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivative (14 ) | Plasmodium falciparum | Antiparasitic | IC₅₀ of 3.7 µM. | researchgate.net |

Structure Activity Relationships Sar and Ligand Design

Impact of Substituent Variations on Biological Activity

The biological activity of compounds derived from the 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol scaffold is highly sensitive to the nature and position of various substituents. Both the hydroxyphenyl moiety and the pyrazole (B372694) ring offer opportunities for modification to enhance desired pharmacological properties.

Effect of Modifications on the Hydroxyphenyl Moiety

The hydroxyphenyl group is a critical component for the biological activity of many pyrazole-based compounds. Modifications to this part of the molecule can significantly influence potency and selectivity. For instance, in a series of pyrazole derivatives designed as inhibitors of tissue-nonspecific alkaline phosphatase (TNAP), the presence of a hydroxyl group on an amide substituent was found to generally increase potency. nih.gov

Furthermore, the substitution pattern on the phenyl ring is crucial. In the context of TNAP inhibitors, 2,4-dichloro analogues were consistently more potent than their 2,4-dichloro-5-fluoro counterparts, highlighting the electronic and steric effects of different halogen substitutions. nih.gov The synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors also underscores the importance of the aryl substituents, with specific diaryl configurations leading to good selectivity for the COX-2 enzyme. nih.gov

Influence of Substituents on the Pyrazole Ring

The pyrazole ring itself is a versatile scaffold that allows for a wide range of substitutions, each impacting the compound's biological profile in a distinct manner. nih.gov Common substituents that have been explored include methyl, phenyl, and carboxyl groups. researchgate.net The introduction of different substituents can alter the molecule's size, shape, and electronic properties, which in turn affects its binding affinity to biological targets. researchgate.net

For example, in the development of pyrazole-based inhibitors of meprin α and β, the introduction of a cyclic moiety directly connected to the pyrazole core was found to be favorable for inhibition. nih.gov Specifically, a phenyl moiety was determined to be the most favored substituent at this position. nih.gov Further exploration of this phenyl group with various substitutions led to compounds with inhibitory activities in the nanomolar and even picomolar range. nih.gov

The position of substituents on the pyrazole ring is also a key determinant of activity. In a study on 1H-pyrazolo[3,4-b]pyridines, the most common substituent at the C3 position was a methyl group, followed by a hydrogen atom. nih.gov The nature of the substituent at the N1 position also played a significant role, with methyl and other alkyl groups being prevalent. nih.gov

The following table summarizes the inhibitory activity of some pyrazole derivatives with different substituents:

| Compound | Target | IC50 (µM) | Reference |

| Chromene derivative 3 | MDA-MB-231 | 5.36 ± 0.50 | researchgate.net |

| Chromene derivative 3 | MCF-7 | 7.82 ± 0.60 | researchgate.net |

| Chromene derivative 3 | HeLa | 9.28 ± 0.70 | researchgate.net |

| Compound 4j | MCF-7 | 16.18 ± 1.02 | researchgate.net |

| Compound 4j | HEPG-2 | 7.56 ± 5.28 | researchgate.net |

Role of Stereochemistry and Conformational Features in Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformational features) of a molecule are critical for its biological function. For pyrazole derivatives, these aspects can significantly influence how the molecule interacts with its biological target.

While specific studies on the stereochemistry of this compound are not extensively detailed in the provided results, the principles of stereochemistry are universally applicable. For instance, the presence of chiral centers can lead to enantiomers, which may exhibit different biological activities. The E/Z isomerism around a double bond, if present in a derivative, can also dictate the molecule's shape and its ability to fit into a binding site. uou.ac.in

The conformation of the molecule, which relates to the spatial arrangement of atoms that can be changed by rotation around single bonds, is also crucial. The dihedral angle between the phenyl ring and the pyrazole ring in 1-(4-chlorophenyl)-1H-pyrazol-3-ol is 11.0 (2)°. nih.gov In a related compound, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, the chlorophenyl and phenyl rings are twisted with respect to the central pyrazolone (B3327878) ring, with dihedral angles of 18.23 (8)° and 8.35 (8)°, respectively. researchgate.net These specific conformations can influence how the molecule presents its functional groups for interaction with a receptor or enzyme active site.

Development of Lead Compounds and Analog Libraries

The discovery of a promising biologically active molecule, or "hit," often marks the beginning of a process to develop more effective "lead" compounds and libraries of related analogs. This involves systematically modifying the initial structure to improve its properties.

Rational Design Principles for Enhanced Selectivity and Potency

Rational drug design aims to create new medicines based on a known biological target. This approach was used to develop potent inhibitors of B-Raf(V600E) from a pyrazolopyridine scaffold. nih.gov It was found that the part of the inhibitor that extends into the back pocket of the kinase determines the selectivity, rather than the part that binds to the hinge region. nih.gov

In another example, the design of selective PI3Kδ inhibitors was based on a pyrazolo[1,5-a]pyrimidine (B1248293) core. mdpi.com The introduction of an indole (B1671886) group at the C(5) position was predicted to form an additional hydrogen bond, thereby increasing selectivity for the PI3Kδ isoform. mdpi.com

The following table showcases the IC50 values of some rationally designed compounds:

| Compound | Target | IC50 (nM) | Reference |

| CPL302253 (54) | PI3Kδ | 2.8 | mdpi.com |

| Compound 37 | B-cell proliferation | 20 | mdpi.com |

| Compound 54 | B-cell proliferation | 19 | mdpi.com |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover new lead compounds. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule with a different one that maintains the original's biological activity but may have improved properties. nih.govresearchgate.net This was demonstrated in the development of meprin inhibitors, where a pyrazole core was used to rigidify a more flexible tertiary amine scaffold. nih.gov

Bioisosteric replacement involves substituting one functional group with another that has similar physical and chemical properties, with the goal of enhancing the molecule's activity or pharmacokinetic profile. nih.govresearchgate.net For instance, the 1,2,3-triazole moiety is considered a bioisostere of esters, amides, and carboxylic acids and has been used in the design of selective COX-2 inhibitors. mdpi.com

These strategies allow medicinal chemists to explore new chemical space and develop novel compounds with improved therapeutic potential. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available research, a wealth of information can be gleaned from QSAR studies conducted on structurally related pyrazole and pyrazolone derivatives. These studies provide valuable insights into the key molecular features that govern the biological activities of this class of compounds, which can be extrapolated to understand the potential therapeutic profile of this compound.

A number of QSAR studies have been conducted on pyrazolone derivatives to elucidate the structural requirements for their various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. ej-chem.orgjst.go.jp For instance, a 2D-QSAR study on a series of 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives revealed a statistically significant model for their anti-inflammatory activity. jst.go.jp This study highlighted the importance of certain physicochemical properties and structural motifs in determining the potency of these compounds. jst.go.jp

In one such study focusing on the anti-inflammatory and analgesic activities of pyrazolone derivatives, a 2D-QSAR model was developed that demonstrated good predictive ability. jst.go.jp The model indicated that the nature and position of substituents on the pyrazolone ring significantly influence the biological response. jst.go.jp For example, the introduction of specific moieties at the 4-position of the pyrazolone ring was found to modulate the anti-inflammatory activity. jst.go.jp While the specific compound this compound was not included in this particular study, the findings suggest that the electronic and steric properties of the 4-hydroxyphenyl group at the N1 position and the hydroxyl group at the C3 position would be critical determinants of its activity.

Furthermore, QSAR studies on pyrazole derivatives have been instrumental in identifying key structural features for anticancer activity. A study on N,1,3-triphenyl-1H-pyrazole-4-carboxamides as Aurora A kinase inhibitors resulted in a 2D-QSAR model with good predictive power. tandfonline.com This underscores the versatility of the pyrazole scaffold in interacting with various biological targets. Another comprehensive study developed 2D-QSAR models for a series of pyrazole derivatives against multiple cancer cell lines, successfully predicting the anti-proliferative potential of new compounds. nih.gov

Applications in Chemical Biology and Research Tools

Utilization as Probes for Biological Target Identification

While direct applications of 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol as a probe for biological target identification are still under exploration, the broader class of pyrazole (B372694) derivatives has shown considerable promise in this area. For instance, derivatives such as 1,3,5-tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole have been utilized in the study of estrogen receptor α (ERα), a key member of the nuclear receptor superfamily. beilstein-journals.org This compound, also known as PPT, has been instrumental in cultivating differentiated adipocytes and in drug treatments and radioimmunoassays, highlighting the potential of hydroxyphenyl-pyrazole scaffolds in probing biological systems. beilstein-journals.org

Furthermore, the pyrazole core is a recognized pharmacophore, and its derivatives have been designed as inhibitors for various enzymes. For example, novel 4,5-dihydropyrazole derivatives bearing a hydroxyphenyl moiety have been synthesized and evaluated as potential inhibitors of the V600E mutant BRAF kinase, a protein implicated in certain cancers. rsc.org These findings underscore the potential of the this compound backbone to be elaborated into potent and selective biological probes for identifying and studying specific protein targets.

Development of Fluorescent and Luminescent Agents

The development of fluorescent and luminescent agents is a critical area of research, and pyrazole derivatives are proving to be an attractive scaffold for creating such tools for bioimaging applications. nih.gov While pyrazole itself is not fluorescent, appropriate substitutions can lead to compounds with high fluorescence quantum yields and other desirable photophysical properties. rsc.org The hydroxyphenyl group, in particular, is a known fluorophore, and its incorporation into heterocyclic systems can impart fluorescent characteristics. nih.gov

Recent research has focused on the synthesis and characterization of various fluorescent pyrazole derivatives. mdpi.com For example, pyrazoline-based sensors have been developed for the detection of metal ions like Zn2+ and Fe3+. rsc.org Although direct studies on the fluorescent properties of this compound are limited, the general principles suggest its potential as a precursor for fluorescent probes. The inherent electronic properties of the pyrazole ring, combined with the fluorescence potential of the hydroxyphenyl substituent, make it a promising candidate for the design of novel fluorescent and luminescent agents for cellular imaging and sensing applications. nih.govrsc.org

Role in the Synthesis of Complex Heterocyclic Systems

The chemical reactivity of this compound makes it a valuable building block for the synthesis of more complex heterocyclic systems. A significant application lies in its potential conversion to the corresponding 5-aminopyrazole, a key precursor for the synthesis of pyrazolo[3,4-b]pyridines. nih.govnih.gov The synthesis of 5-aminopyrazoles from various starting materials, including β-ketonitriles and hydrazines, is a well-established area of research. nih.govchim.it

The general strategy for synthesizing pyrazolo[3,4-b]pyridines involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.govcardiff.ac.uk This reaction allows for the construction of the fused pyridine (B92270) ring, leading to a variety of substituted pyrazolo[3,4-b]pyridine derivatives. These fused heterocyclic systems are of significant interest due to their diverse biological activities. While the direct conversion of this compound to a 5-aminopyrazole and its subsequent use in these synthetic schemes requires further specific investigation, the established reactivity patterns of pyrazoles strongly suggest its utility as a precursor. The ability to functionalize the pyrazole core and the hydroxyphenyl group independently provides a pathway to a wide array of complex heterocyclic structures with potential applications in drug discovery and materials science. nih.govresearchgate.net

Future Research Directions

Novel Synthetic Approaches and Methodology Development

While methods for synthesizing pyrazole (B372694) derivatives exist, future research should focus on developing more efficient, cost-effective, and environmentally benign pathways specifically for 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol and its analogs. nih.govacs.org Current synthetic routes for similar compounds, such as the reaction of 4-hydroxycoumarin (B602359) with arylhydrazines or the condensation of β-diketones with hydrazine (B178648) hydrate (B1144303), provide a foundation. acs.orgrsc.org

Future synthetic explorations could include:

One-Pot Reactions: Developing one-pot, multi-component reactions to construct the core structure and its derivatives in a single, efficient step, similar to methods developed for other complex pyrazoles. mdpi.com

Green Chemistry Approaches: Utilizing microwave-assisted synthesis or employing greener solvents and catalysts to reduce reaction times and environmental impact. mdpi.com

Flow Chemistry: Implementing continuous flow chemistry for safer, more scalable, and consistent production of the target compound.

Novel Precursors: Investigating alternative starting materials and building blocks to create structural diversity. For instance, novel routes to fully substituted pyrazol-4-ols have been developed from the condensation of thietanones with 1,2,4,5-tetrazines, suggesting that unconventional precursors could yield interesting pyrazole analogs. nih.gov

Deeper Mechanistic Elucidation of Biological Activities

Though various pyrazole derivatives are known to possess biological activity, the precise molecular mechanisms are often not fully understood. nih.gov For this compound, it is crucial to move beyond preliminary screening and delve into detailed mechanistic studies. Future research should aim to clarify how this compound exerts its effects at a cellular and molecular level.

Key areas for investigation include:

Enzyme Kinetics: Performing detailed kinetic studies to determine the mode of inhibition for specific enzyme targets, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor. nih.gov

Cell Cycle Analysis: Using techniques like flow cytometry to determine if the compound induces cell cycle arrest at specific checkpoints (e.g., G2/M phase), a mechanism observed for other pyrazole-based anticancer agents. mdpi.com

Apoptosis and Autophagy Pathways: Investigating the induction of programmed cell death (apoptosis) or other cellular responses by monitoring key protein markers and cellular morphology.

Binding Site Characterization: Employing biophysical techniques like X-ray crystallography to visualize the binding of this compound to its biological targets, providing a definitive understanding of the interactions. nih.gov

Exploration of New Biological Targets and Pathways

The pyrazole nucleus is considered a "privileged scaffold," meaning it can bind to a wide range of biological targets. researchgate.net While the activities of this compound are not yet fully charted, the known targets of other pyrazole derivatives offer a roadmap for future exploration. Investigating its effect on these established targets could rapidly uncover its therapeutic potential.

Table 1: Potential Biological Targets for this compound Based on Related Pyrazole Compounds

| Target Class | Specific Target Examples | Potential Therapeutic Area | Supporting Evidence (General Pyrazoles) |

| Protein Kinases | Cyclin-Dependent Kinases (CDK2, CDK8), Epidermal Growth Factor Receptor (EGFR), PI3 Kinase | Cancer | mdpi.comchemmethod.com |

| Enzymes in Neurodegeneration | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO-B) | Alzheimer's Disease | nih.gov |

| Microtubule Dynamics | Tubulin | Cancer | nih.govmdpi.comresearchgate.net |

| DNA-Interacting Enzymes | Topoisomerase, DNA Gyrase | Cancer, Infectious Disease | mdpi.comnih.gov |

| Metabolic Enzymes | Tyrosinase | Hyperpigmentation Disorders | nih.gov |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Diabetes | nih.gov |

Future work should involve screening this compound against these and other target families to identify novel biological activities.

Advanced Computational Modeling and Artificial Intelligence in Design

Computational chemistry and artificial intelligence (AI) are transforming drug discovery. These tools can accelerate the research process for this compound by predicting its properties and guiding the design of more potent and selective derivatives.

Table 2: Computational Approaches for Future Research

| Technique | Application | Purpose | Supporting Evidence (General Pyrazoles) |

| Molecular Docking | Predict binding poses and affinities of the compound within the active site of a target protein. | Identify likely biological targets and understand key binding interactions. | mdpi.comnih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound-protein complex over time. | Assess the stability of the binding interaction and conformational changes. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models that correlate chemical structure with biological activity. | Predict the activity of novel, unsynthesized derivatives and prioritize synthetic efforts. | nih.gov |

| Pharmacophore Modeling | Identify the essential 3D arrangement of features required for biological activity. | Design new molecules with improved activity by fitting them to the pharmacophore model. | nih.gov |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Identify potential liabilities early in the discovery process and design compounds with better drug-like properties. | nih.gov |

| Density Functional Theory (DFT) | Calculate electronic structure and reactivity parameters. | Understand the molecule's intrinsic properties and predict its reactivity in chemical and biological systems. | rsc.org |

By integrating these computational methods, researchers can adopt a more rational, hypothesis-driven approach to designing second-generation molecules based on the this compound scaffold.

Integration with High-Throughput Screening Technologies

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. For this compound, HTS can be leveraged in two primary ways.

First, the compound itself can be included in large-scale screening campaigns against a diverse array of targets to uncover entirely new and unexpected biological activities.

Second, and more powerfully, a library of derivatives based on the this compound scaffold can be synthesized and screened. This approach, known as library synthesis and screening, can rapidly generate structure-activity relationship (SAR) data, identifying which structural modifications enhance potency and selectivity. mdpi.com

Furthermore, High-Throughput Virtual Screening (HTVS) can be used to computationally screen vast virtual libraries of pyrazole derivatives against a target's 3D structure before any resource-intensive chemical synthesis is undertaken. chemmethod.com This virtual approach is a cost-effective and efficient method to prioritize which compounds are most likely to be active, streamlining the entire discovery pipeline. chemmethod.com The combination of HTVS to identify hits, followed by focused synthesis and in vitro HTS for validation, represents a powerful paradigm for accelerating the development of new therapeutics derived from this compound.

常见问题

Q. What are the common synthetic routes for 1-(4-hydroxyphenyl)-1H-pyrazol-3-ol, and what methodological considerations are critical?

The compound is typically synthesized via condensation reactions of substituted diketones with hydrazines, followed by cyclization. For example, refluxing 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in ethanol/acetic acid yields pyrazole derivatives (45% yield after column purification) . The Mannich reaction is also employed for functionalization, as seen in the reaction of 4-chloro-2-(1H-pyrazol-3-yl)phenol with diazacrown ethers (98% yield) . Key considerations include:

- Solvent selection (e.g., ethanol/acetic acid for cyclization).

- Purification via silica gel chromatography or recrystallization (e.g., using absolute ethanol) .

Q. What analytical techniques are essential for structural characterization?

Single-crystal X-ray diffraction is the gold standard for determining molecular geometry. For instance, dihedral angles between aromatic rings (e.g., 16.83°–51.68°) are critical for understanding steric and electronic interactions . Spectroscopic methods like NMR and IR complement structural analysis, while mass spectrometry confirms molecular weight.

Q. How does the hydroxyl group influence the compound’s reactivity and intermolecular interactions?

The phenolic -OH group participates in hydrogen bonding , stabilizing crystal packing (e.g., O-H···N interactions with pyrazole rings) . It also enhances solubility in polar solvents, enabling reactions in ethanol or aqueous mixtures. The hydroxyl group’s acidity (pKa ~10) allows deprotonation under basic conditions, facilitating derivatization .

Advanced Research Questions

Q. How can reaction yields be optimized in pyrazole synthesis, and what factors contribute to variability?

Yields depend on:

- Reagent stoichiometry : Excess hydrazine improves cyclization efficiency .

- Reaction time and temperature : Prolonged reflux (e.g., 7 hours) ensures complete conversion .

- Workup procedures : Column chromatography with ethyl acetate/hexane (1:4) effectively isolates products . Contaminants from incomplete cyclization (e.g., diketone intermediates) are a common source of variability, necessitating rigorous purification.

Q. What strategies resolve contradictions in spectral or crystallographic data for pyrazole derivatives?

- Cross-validation : Compare XRD bond lengths (e.g., C-C = 1.35–1.42 Å) with DFT-calculated geometries .

- Multi-technique analysis : Use NMR to confirm proton environments (e.g., aromatic H integration) alongside XRD .

- Error analysis : Assess R factors (e.g., R = 0.037–0.081 in XRD studies) to gauge data reliability .

Q. What computational methods are suitable for studying electronic properties or reaction mechanisms?

Q. How are pyrazole derivatives evaluated for biological activity, and what methodological pitfalls exist?

- In vitro assays : Antibacterial activity is tested via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains .

- Dose-response curves : Ensure solubility in DMSO/PBS to avoid false negatives .

- Control experiments : Rule out cytotoxicity using mammalian cell lines (e.g., HEK293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。